Uridine-diphosphate

P2Y6 receptor GPCR agonism nucleotide signaling

UDP is the cognate P2Y6 agonist (EC50=0.30 μM) and an essential substrate for nucleoside diphosphatases and glycosyltransferase-coupled assays. Substitution with UTP, UMP, or GDP yields quantitatively distinct results, compromising reproducibility. This disodium salt hydrate is supplied at ≥97% HPLC purity, the most common research-grade specification. • P2Y6 receptor activation: EC50=0.30 μM; longer metabolic half-life (27 min) vs. UTP (14 min) for sustained signaling. • Preferred Ca²⁺-NDPase substrate: hydrolysis order UDP > GDP = IDP >>> CDP; required for UDP-Glo™ compatibility. • USP-coupled biocatalysis: discriminates against Man-1-P and L-Fuc-1-P; suitable for UDP-sugar library synthesis.

Molecular Formula C9H11N2O12P2-3
Molecular Weight 401.14 g/mol
Cat. No. B1259127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-diphosphate
Molecular FormulaC9H11N2O12P2-3
Molecular Weight401.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O
InChIInChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1
InChIKeyXCCTYIAWTASOJW-XVFCMESISA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-diphosphate (UDP) Procurement Guide


Uridine-diphosphate (UDP) is a pyrimidine nucleoside diphosphate that serves as an endogenous agonist for the P2Y6 receptor (EC50 = 0.30 μM) [1] and as a central intermediate in nucleotide sugar metabolism and glycosyltransferase reactions [2]. As a commercial reagent, UDP is typically supplied as the disodium salt hydrate (CAS 27821-45-0) with purity specifications ranging from ≥96% to ≥99% by HPLC, with ≥97-98% being the most commonly available research-grade standard .

P2Y6 receptor agonist studies
Glycosyltransferase donor research
Nucleotide metabolism and stability assays

Why UDP Substitution Fails


Uridine-diphosphate (UDP) is not functionally equivalent to other uridine nucleotides (UTP, UMP) or UDP-sugar conjugates (UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine). Substitution with a closely related analog can produce quantitatively distinct outcomes in receptor activation [1], enzyme kinetics [2], and metabolic stability [3]. The evidence below demonstrates that UDP possesses a unique profile in each of these domains, making its specific use mandatory for reproducible and interpretable results.

UDP
UTP, UMP
P2Y6 receptor activation profile may differ significantly
UDP
UTP
Metabolic stability context may not be interchangeable
UDP
UDP-glucose, UDP-galactose
Enzyme substrate preference not conserved across UDP-sugars

UDP vs. Analogs: Key Differentiators


P2Y6 Agonist Potency: UDP vs. UTP

UDP activates the human P2Y6 receptor with an EC50 of 0.30 μM [1]. In contrast, UTP is either inactive or requires much higher concentrations (EC50 >85 μM in mouse SCG neurons [2]) to elicit responses in comparable systems. This demonstrates that UDP is the cognate agonist for P2Y6, while UTP primarily targets P2Y2 and P2Y4 receptors.

P2Y6 agonist potency
Reported
EC50 0.30 μM (UDP) vs >85 μM (UTP); >280-fold difference
Supports P2Y6 selective activation study context
Cross-study comparison, model-dependent
P2Y6 receptor GPCR agonism nucleotide signaling

Metabolic Stability: UDP vs. UTP

In polarized human nasal epithelium (HNE), UDP exhibits a metabolic half-life of 27 minutes, which is nearly twice that of UTP (14 minutes) when measured at 1 μM initial concentration [1]. This difference in stability is attributed to the differential activity of ectonucleotidases present on the mucosal surface.

Metabolic half-life
Head-to-head
UDP 27 min vs UTP 14 min (human nasal epithelium)
Supports sustained signaling assay context
Reported in HNE model, 1 μM
nucleotide metabolism ectonucleotidase airway surface liquid

Ca²⁺-Dependent NDPase Substrate Preference

A Ca²⁺-dependent nucleoside diphosphatase isolated from rat brain hydrolyzes nucleoside 5′-diphosphates with a clear substrate preference: UDP > GDP = IDP >>> CDP, while ADP is not hydrolyzed [1]. The Michaelis constant (Km) for UDP was determined to be 216 μM [1].

NDPase substrate preference
Reported
UDP > GDP = IDP >>> CDP; ADP not hydrolyzed
Supports NDPase-coupled assay selection
Km(UDP) 216 μM; rank order reported
nucleotidase ER glycosylation enzyme kinetics

Glucosyltransferase Donor Preference: UDP-Glucose vs. UDP-Galactose

The plant glucosyltransferase CaUGT2 exhibits a strong preference for UDP-glucose over UDP-galactose. The Km value for UDP-glucose is 124 μM, while the Km for UDP-galactose is approximately 4-fold higher (estimated ~496 μM) [1]. This indicates that UDP-glucose is the preferred co-substrate for this and many related glycosyltransferases.

Glucosyltransferase Km
Head-to-head
Km 124 μM (UDP-glucose) vs ~496 μM (UDP-galactose)
Supports donor selection for glucosylation reactions
Recombinant CaUGT2 enzyme
glycosyltransferase UDP-sugar substrate specificity

USP Substrate Discrimination

UDP-sugar pyrophosphorylase (USP) from pea sprouts catalyzes the formation of various UDP-sugars from sugar-1-phosphates and UTP. The enzyme is active with Glc-1-P, Gal-1-P, Xyl-1-P, L-Ara-1-P, GlcA-1-P, and GalA-1-P, but it does not act on Man-1-P or L-Fuc-1-P, which are instead metabolized as GDP-sugars [1].

USP substrate range
Class-level
Active on Glc-1-P, Gal-1-P, Xyl-1-P, L-Ara-1-P, GlcA-1-P, GalA-1-P; inactive on Man-1-P, L-Fuc-1-P
Supports UDP-sugar pathway engineering context
Substrate-dependent; GDP-sugars require alternative enzyme
nucleotide sugar metabolism salvage pathway pyrophosphorylase

UDP Performance Advantages


P2Y6 Receptor Pharmacology and Drug Screening

UDP is the cognate agonist for the P2Y6 receptor (EC50 = 0.30 μM) and is essential for establishing baseline receptor activation in both functional assays and competitive binding studies [1]. UTP or other uridine nucleotides are not suitable substitutes due to their negligible activity at this receptor. The longer metabolic half-life of UDP (27 min vs. 14 min for UTP on airway epithelium) also makes it the preferred nucleotide for sustained signaling studies [2].

Glycosyltransferase Activity Assays and Nucleotide Detection

UDP is the preferred substrate for Ca²⁺-dependent nucleoside diphosphatases used in coupled glycosyltransferase assays (hydrolysis order: UDP > GDP = IDP >>> CDP) [3]. Assay kits designed for UDP detection (e.g., UDP-Glo™) rely on this substrate specificity; substituting GDP or CDP will yield inaccurate or absent signals.

Enzymatic Synthesis of Glucosylated Natural Products

For glucosyltransferase-catalyzed reactions, UDP-glucose is the kinetically favored donor (Km = 124 μM vs. ~496 μM for UDP-galactose) [4]. Using UDP-glucose instead of UDP-galactose can reduce substrate costs, increase reaction rates, and improve overall process economics in biocatalysis and metabolic engineering applications.

Metabolic Engineering of Nucleotide Sugar Pathways

USP from plants can convert a range of sugar-1-phosphates to UDP-sugars, but it discriminates against Man-1-P and L-Fuc-1-P [5]. For the production of UDP-glucose, UDP-galactose, UDP-xylose, UDP-arabinose, UDP-glucuronic acid, or UDP-galacturonic acid, USP is a suitable biocatalyst. For GDP-sugar synthesis, alternative enzymes (e.g., GDP-mannose pyrophosphorylase) must be employed.

Application
Selection Property
Validation Focus
P2Y6 receptor signaling studies
Reported P2Y6 agonist potency context
Receptor activation endpoint review
Glycosyltransferase coupled assays
NDPase substrate preference profile
UDP-dependent signal detection
Glucosyltransferase-catalyzed synthesis
Km-based donor preference context
Reaction kinetics review
Nucleotide sugar pathway engineering
USP substrate specificity context
UDP-sugar vs GDP-sugar pathway design

Technical Documentation Hub

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48 linked technical documents
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